molecular formula C13H13N3S B8328593 2-(Dimethylamino)-2-(4-phenylthiazol-2-yl)acetonitrile

2-(Dimethylamino)-2-(4-phenylthiazol-2-yl)acetonitrile

Cat. No. B8328593
M. Wt: 243.33 g/mol
InChI Key: QQDWGAGHMLANKW-UHFFFAOYSA-N
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Patent
US08901156B2

Procedure details

Sodium cyanide (124 mg, 2.53 mmol) was added to a solution of dimethylamine hydrochloride (280 mg, 3.43 mmol) in water (10 mL), followed by the addition of a solution of 4-phenylthiazole-2-carbaldehyde (400 mg, 2.11 mmol) in methanol (20 mL) while maintaining the temperature at −25° C. The reaction mixture was further stirred for 4 h at same temperature, then it was diluted with water and the organic product was extracted with EtOAc. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to get the crude product, which was purified by column chromatography (silica 60-120 mesh, eluant 15% EtOAc in petroleum ether), to yield 2-(dimethylamino)-2-(4-phenylthiazol-2-yl)acetonitrile (160 mg, yield 31%). 1H NMR (400 MHz, CDCl3) δ 7.97-7.94 (m, 2H), 7.57 (s, 1H), 7.46-7.42 (m, 2H), 7.38-7.33 (m, 1H), 5.12 (s, 1H), 2.50 (s, 6H). MS (ESI) m/z: Calculated for C13H13N3S: 243.08. found: 244.2 (M+H)+.
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].Cl.[CH3:5][NH:6][CH3:7].[C:8]1([C:14]2[N:15]=[C:16]([CH:19]=O)[S:17][CH:18]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>O.CO>[CH3:5][N:6]([CH3:7])[CH:19]([C:16]1[S:17][CH:18]=[C:14]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:15]=1)[C:1]#[N:2] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
124 mg
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
280 mg
Type
reactant
Smiles
Cl.CNC
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=C(SC1)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was further stirred for 4 h at same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the organic product was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to get the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica 60-120 mesh, eluant 15% EtOAc in petroleum ether)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(C(C#N)C=1SC=C(N1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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